Hole Drift Mobility Superiority: TPTPA vs. Standard Triarylamines (NPB, TPD, PTAA)
TPTPA exhibits an exceptionally high hole drift mobility, surpassing that of conventional triarylamine hole-transport materials. The neat film exhibits a hole drift mobility of 1.0 × 10⁻² cm² V⁻¹ s⁻¹ at 293 K and an electric field of 1.0 × 10⁵ V cm⁻¹, as measured by the time-of-flight (TOF) method [1]. This value is the highest among reported amorphous molecular materials [1]. In comparison, standard materials like NPB show a zero-field hole mobility of only 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹ [2], and TPD exhibits a hole mobility in the range of several times 10⁻⁴ cm² V⁻¹ s⁻¹ [3]. Even compared to other high-performance materials, the mobility advantage is stark: PTAA exhibits a fast hole mobility of ~10⁻³ cm² V⁻¹ s⁻¹ [4], and Spiro-OMeTAD derivatives show a calculated hole mobility of up to 7.90 × 10⁻³ cm² V⁻¹ s⁻¹ [5]. This represents an order of magnitude improvement over most standard materials.
| Evidence Dimension | Hole Drift Mobility |
|---|---|
| Target Compound Data | 1.0 × 10⁻² cm² V⁻¹ s⁻¹ (neat film) |
| Comparator Or Baseline | NPB: 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹; TPD: ~4-8 × 10⁻⁴ cm² V⁻¹ s⁻¹; PTAA: ~1 × 10⁻³ cm² V⁻¹ s⁻¹; Spiro-OMeTAD (calc.): 7.9 × 10⁻³ cm² V⁻¹ s⁻¹ |
| Quantified Difference | TPTPA mobility is ~38× higher than NPB, ~10× higher than PTAA, and ~1.3× higher than calculated Spiro-OMeTAD values. |
| Conditions | Time-of-Flight (TOF) method; 293 K; Electric field 1.0 × 10⁵ V cm⁻¹ (for TPTPA) |
Why This Matters
Higher hole mobility directly translates to lower series resistance, faster charge extraction, and improved power conversion efficiency in optoelectronic devices.
- [1] Kageyama, H., Ohishi, H., Tanaka, M., Ohmori, Y., & Shirota, Y. (2009). High-Performance Organic Photovoltaic Devices Using a New Amorphous Molecular Material with High Hole Drift Mobility, Tris[4-(5-phenylthiophen-2-yl)phenyl]amine. Advanced Functional Materials, 19(24), 3948-3955. View Source
- [2] Naka, S., Okada, H., Onnagawa, H., & Tsutsui, T. (2006). Charge mobility of mixed organic semiconductors: a NPB-AlQ3 study. Proceedings of SPIE, 6333, 63330Y. View Source
- [3] Abkowitz, M. A., et al. (1986). Hole transport in molecularly doped polymers. Journal of Applied Physics, 59(10), 3531-3535. (Referenced in: Estimate of hole mobilities of some organic photoconducting materials using the time-of-flight method, 2020). View Source
- [4] Barard, S., Heeney, M., Chen, L., Cölle, M., Shkunov, M., McCulloch, I., Stingelin, N., Philips, M., & Kreouzis, T. (n.d.). Separate charge transport pathways determined by the time of flight method in bimodal polytriarylamine. View Source
- [5] Wu, J., et al. (2018). How the change of OMe substituent position affects the performance of spiro-OMeTAD in neutral and oxidized forms: theoretical approaches. RSC Advances, 8(32), 17878-17884. View Source
